2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the core benzothiadiazine structure. One common approach is to start with a suitable precursor, such as 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl, and then introduce the thioether and piperidinyl groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs.
Industry: : Use in material science and environmental research.
Mechanism of Action
The mechanism by which 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role as a drug or a chemical reagent.
Comparison with Similar Compounds
This compound can be compared to other benzothiadiazines and related structures, such as 7-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide. While these compounds share similar core structures, the presence of different substituents and functional groups can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c15-10-4-5-11-12(8-10)23(20,21)17-14(16-11)22-9-13(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSZUYSCRIBILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.